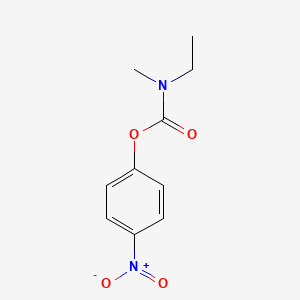

4-Nitrophenyl ethyl(methyl)carbamate

描述

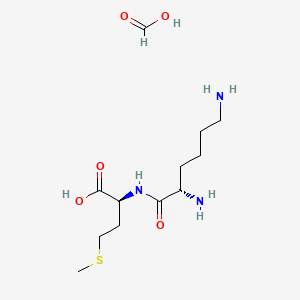

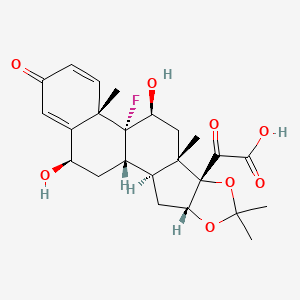

4-Nitrophenyl ethyl(methyl)carbamate is a chemical compound with the linear formula C10H12N2O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Carbamates, including 4-Nitrophenyl ethyl(methyl)carbamate, can be synthesized through a simple nucleophilic substitution reaction . This involves using different acyclic and cyclic amines at temperatures between 10–40 °C for 1–2 hours with constant stirring in the presence of a base .Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl ethyl(methyl)carbamate is characterized by a carbamate group, which is a key structural motif in many approved drugs and prodrugs . The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .Chemical Reactions Analysis

Carbamates, including 4-Nitrophenyl ethyl(methyl)carbamate, are widely utilized in medicinal chemistry. They are often designed to make drug–target interactions through their carbamate moiety . Carbamates also serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .科学研究应用

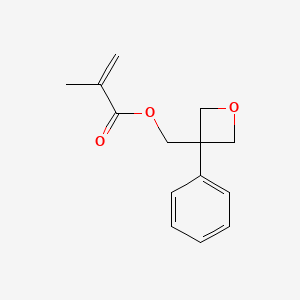

Photolabile Protecting Groups : N-Methyl-N-(o-nitrophenyl)carbamates, closely related to 4-Nitrophenyl ethyl(methyl)carbamate, have been used as photoremovable alcohol protecting groups in organic synthesis. They offer high yield and clean deprotection when induced by photolysis in protic solvents (Loudwig & Goeldner, 2001).

Metabolism Studies : Research on N:N-Dimethyl- p -nitrophenyl carbamate, another closely related compound, has provided insights into its metabolism by enzyme systems in rat liver, which is crucial for understanding its potential toxicity and therapeutic applications (Hodgson & Casida, 1961).

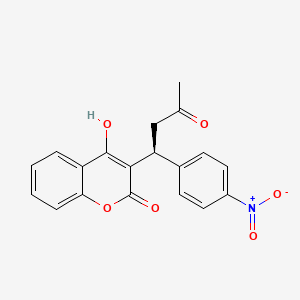

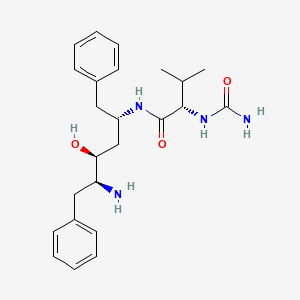

Cancer Research : Ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, which are structurally similar, have shown potential in binding with cellular tubulin, blocking mitosis, and exhibiting cytotoxic activity against experimental neoplasms in mice. This suggests potential applications in developing anticancer agents (Temple, Rener, & Comber, 1989).

Enzyme Inhibition Studies : N-Butyl-N-methyl-4-nitrophenyl carbamate has been identified as a specific inhibitor for bile-salt-dependent lipases. Its inhibition properties have been used to study the enzyme's active site and mechanism of action (Fourneron, Abouakil, Chaillan, & Lombardo, 1991).

Drug Development and Prodrug Research : 4-Nitrobenzyl carbamates are of interest as triggers for bioreductive drugs. They have been studied for their ability to release toxic amine-based toxins upon reduction, which is particularly relevant in the development of novel cancer therapies (Hay, Sykes, Denny, & O'Connor, 1999).

Synthetic Chemistry Applications : Simple and efficient methods have been developed for preparing 4-nitrophenyl N-methyl- and N-alkylcarbamates. These methods are significant for producing safer alternatives to highly toxic compounds used in industrial processes (Peterson, Houguang, & Ke, 2006).

Chemical Rearrangement Studies : Investigations into the phthalimidomethyl rearrangement have shed light on the behavior of N-(4-nitrophenyl)carbamates under specific conditions, contributing to the broader understanding of chemical rearrangements (Wilshire, 1990).

Enzymatic Systems in Metabolism : The metabolism of ethyl carbamate and its inhibition by various compounds has been explored, providing insights into the enzymatic systems involved in its metabolism (Yamamoto, Pierce, Hurst, Chen, & Waddell, 1990).

未来方向

Carbamates, including 4-Nitrophenyl ethyl(methyl)carbamate, have received much attention due to their application in drug design and discovery . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Therefore, they could stand as the base for the discovery of new generation of antimicrobial and antioxidant agents .

属性

IUPAC Name |

(4-nitrophenyl) N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-11(2)10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXHDTIKCTZVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675893 | |

| Record name | 4-Nitrophenyl ethyl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl ethyl(methyl)carbamate | |

CAS RN |

90870-20-5 | |

| Record name | 4-Nitrophenyl ethyl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)

![4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one](/img/structure/B564415.png)

![1,2-Dihydropyrano[2,3-c]pyrazole-3,6-dione](/img/structure/B564429.png)